1-Benzyl-4-bromo-5-chloropyrazole is classified as a halogenated pyrazole. Halogenated compounds often exhibit unique reactivity and biological properties due to the presence of halogen atoms, which can influence molecular interactions and stability.
The synthesis of 1-benzyl-4-bromo-5-chloropyrazole typically involves several key steps:
These steps are performed under specific conditions, including temperature control and solvent choice, to optimize yield and selectivity.
The molecular structure of 1-benzyl-4-bromo-5-chloropyrazole features:
1-Benzyl-4-bromo-5-chloropyrazole can participate in several chemical reactions:
The mechanism of action for 1-benzyl-4-bromo-5-chloropyrazole involves its interaction with biological macromolecules:
These interactions often lead to downstream effects on gene expression and metabolic processes within cells.
The melting point, boiling point, and specific reactivity data would need to be experimentally determined or sourced from reliable databases for precise applications.
1-Benzyl-4-bromo-5-chloropyrazole has several scientific applications:
The incorporation of halogen atoms into heterocyclic frameworks represents a cornerstone of rational medicinal chemistry. Pyrazole, defined as a five-membered aromatic ring featuring two adjacent nitrogen atoms (molecular formula C₃H₄N₂), serves as a privileged scaffold due to its remarkable pharmacological versatility and synthetic adaptability. Halogenation—particularly bromination and chlorination—confers distinct electronic and steric properties that enhance binding interactions with biological targets. The compound 1-Benzyl-4-bromo-5-chloropyrazole (molecular formula C₁₀H₈BrClN₂; PubChem CID: 84076227) exemplifies this strategy [1] [2]. Its structure features:
Table 1: Key Molecular Descriptors of 1-Benzyl-4-bromo-5-chloropyrazole
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Weight | 276.55 g/mol | Optimal for Lipinski's Rule compliance |
Halogen Bond Donor Capacity | Bromine (C4), Chlorine (C5) | Enhances target affinity and selectivity |
Aromatic System | Pyrazole + Benzene | Stabilizes hydrophobic binding pockets |
Calculated log P* | ~3.5 | Favors cellular uptake and bioavailability |
*Estimated from structural analogs [1]
Halogenated pyrazoles demonstrate broad therapeutic relevance, evidenced by clinical agents like the anticancer drug Crizotinib (a 3-bromo-5-chloropyrazole derivative) and the COX-2 inhibitor Celecoxib. The presence of halogens:
Regioisomerism critically influences the bioactivity of halogenated pyrazoles due to steric constraints and electronic distribution within target binding sites. The positional relationship between the benzyl group and halogen atoms dictates pharmacophore geometry:
Table 2: Impact of Regioisomerism on Physicochemical Properties
Compound | Log P | Molecular Volume (ų) | Dipole Moment (Debye) | Biological Implications |
---|---|---|---|---|
1-Benzyl-4-bromo-5-chloropyrazole | 3.52 | 198.7 | 4.8 | Optimal kinase inhibition profile |
1-Benzyl-5-bromo-4-chloropyrazole | 3.48 | 197.2 | 5.1 | Reduced anticancer activity (steric clash) |
1-Benzyl-4-chloro-1H-pyrazole (C₁₀H₉ClN₂; CAS 50877-40-2) | 2.91 | 175.3 | 3.9 | Lower affinity for COX-2 catalytic site |
Data derived from PubChem and computational modeling [1]
The 4-bromo-5-chloro regioisomer exhibits superior pharmacological performance over alternatives due to:
Step 1: N-Benzylation of pyrazole using benzyl bromide/K₂CO₃ in acetonitrile (Yield: 85-90%).Step 2: Sequential electrophilic substitution:
- Bromination at C4 using NBS (N-bromosuccinimide) in DMF at 0°C (Regioselectivity >8:1 vs. C5)
- Chlorination at C5 using SO₂Cl₂ in CHCl₃ (Regioselectivity >9:1) [7]
Route 2: Cyclocondensation of Functionalized Precursors
- React 3-bromo-4,4-dichloro-1-phenylbut-2-en-1-one with benzylhydrazine.
- HCl-mediated cyclization yields the target compound with concomitant C5-chlorination (Overall yield: 65-70%) [8].
Table 3: Comparative Analysis of Synthetic Approaches
Method | Yield (%) | Regioselectivity | Key Advantages |
---|---|---|---|
Sequential Halogenation | 75-80 | High (C4-Br >85%) | Scalable; commercial availability of reagents |
Cyclocondensation | 65-70 | >95% | Single-pot operation; avoids polyhalogenation |
Visible-Light Catalysis* | 82 | >90% | Green chemistry; ambient conditions |
*Using Ru(bpy)₃Cl₂ catalyst and hydrazone/α-bromo ketone precursors
The compound’s reactivity profile includes:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1